molecular formula C10H11BrO3 B1313145 Methyl 3-(2-bromoethoxy)benzoate CAS No. 59516-96-0

Methyl 3-(2-bromoethoxy)benzoate

Cat. No. B1313145
CAS RN: 59516-96-0
M. Wt: 259.1 g/mol
InChI Key: CGGLKWTURIUCMN-UHFFFAOYSA-N
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Description

“Methyl 3-(2-bromoethoxy)benzoate” is an ester with the chemical formula C10H11BrO3 . It is a derivative of methyl benzoate, which is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(2-bromoethoxy)benzoate” consists of a benzoate group attached to a bromoethoxy group . The empirical formula is C10H11BrO3, and the molecular weight is 259.10 .


Physical And Chemical Properties Analysis

“Methyl 3-(2-bromoethoxy)benzoate” is a solid at room temperature . It has a molecular weight of 259.1 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Crystallography and Molecular Interactions

A study comparing the crystal structures of derivatives related to Methyl 3-(2-bromoethoxy)benzoate reveals the formation of two-dimensional architectures primarily through C—H⋯O hydrogen bonds and Br⋯O or π–π interactions, highlighting the compound's potential in designing crystalline materials with specific molecular interactions (Suchetan et al., 2016).

Electrochemical Properties

Research on derivatives of Methyl 3-(2-bromoethoxy)benzoate, such as Methyl Red azo dye derivatized polypyrroles, demonstrates their utility in electrochromic devices due to enhanced chromatic contrast and switching times. This suggests applications in smart windows and displays (Almeida et al., 2017).

Biochemical Studies

In biochemical research, methyl benzoate derivatives have been investigated for their inhibitory effects on Paraoxonase 1 (PON1), a key enzyme involved in detoxification processes. This study provides insights into the biochemical interactions of these compounds and their potential therapeutic applications (Korkmaz et al., 2022).

Synthetic Chemistry Applications

The synthesis of active quaternary phosphonium salts and their application in Wittig reactions, utilizing methyl benzoate derivatives, illustrates the compound's significance in creating complex organic molecules. This research is crucial for the development of pharmaceuticals and organic materials (Wang et al., 2007).

Environmental and Agricultural Applications

Studies on methyl benzoate fumigation for controlling post-harvest pests while assessing its effects on apple quality propose an environmentally friendly alternative to traditional pesticides. This research underscores the potential of Methyl 3-(2-bromoethoxy)benzoate derivatives in sustainable agriculture and food preservation (Yang et al., 2020).

Safety And Hazards

“Methyl 3-(2-bromoethoxy)benzoate” is classified as a warning under the GHS07 pictogram. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

methyl 3-(2-bromoethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-10(12)8-3-2-4-9(7-8)14-6-5-11/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGLKWTURIUCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440826
Record name Methyl 3-(2-bromoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-bromoethoxy)benzoate

CAS RN

59516-96-0
Record name Methyl 3-(2-bromoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(2-bromoethoxy)benzoate
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Synthesis routes and methods I

Procedure details

A solution of 1,2-dibromoethane (15.4 g, TCI) in acetone (50 ml) was added with potassium carbonate (13.6 g), and added dropwise with a solution of methyl 3-hydroxybenzoate (5.0 g, TCI) in acetone (20 ml), and then the mixture was refluxed for 24 hours by heating. The insoluble solid was removed by filtration, and then the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography (Flash, hexane:ethyl acetate=3:1) to obtain the title compound (Intermediate id-01, 3.18 g).
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15.4 g
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13.6 g
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50 mL
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5 g
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20 mL
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Synthesis routes and methods II

Procedure details

A flask is charged with 3-hydroxybenzoic acid methyl ester (2.54 g, 16.0 mmol) and acetone (50 mL). 1,2-Dibromo-ethane (5.69 mL, 66.0 mmol) and potassium carbonate (2.76 g, 19.0 mmol) are added and the mixture is refluxed for 24 h. The reaction mixture is then cooled to room temperature. The solids are filtered off and the filtrate concentrated in vacuo. The residue is purified by silica gel flash chromatography (heptane-ethyl acetate, 3:1) to afford 3-(2-bromo-ethoxy)-benzoic acid methyl ester as a colorless oil. 1H NMR (400 MHz, CDCl3) δ ppm 3.66 (t, J=6.2 Hz, 2H), 3.93 (s, 3H), 4.35 (t, J=6.2 Hz, 2H), 7.14 (m, 1H) 7.37 (m, 1H) 7.57 (m, 1H) 7.68 (m, 1H).
Quantity
2.54 g
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reactant
Reaction Step One
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50 mL
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solvent
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5.69 mL
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2.76 g
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reactant
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of methyl 3-hydroxybenzoate (2.00 g, 13.1 mmol) in acetone (50 ml) were added potassium carbonate (3.18 g, 23.0 mmol) and 1,2-dibromoethane (6.4 ml, 74.1 mmol) and the mixture was stirred at 85° C. for 24 hours. After cooling, the resultant was concentrated under reduced pressure. To the residue was added 75 ml of water and the mixture was extracted with ethyl acetate. The organic layer was washed with 1N aqueous sodium hydroxide solution, water and saturated brine in this order, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give 1.79 g (6.9 mmol) of the titled compound as an yellow oil. Yield: 53%.
Quantity
2 g
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reactant
Reaction Step One
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3.18 g
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reactant
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6.4 mL
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reactant
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50 mL
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solvent
Reaction Step One
Yield
53%

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SR Kasibhatla, BC Bookser, G Probst… - Journal of medicinal …, 2000 - ACS Publications
N3-Substituted coformycin aglycon analogues with improved AMP deaminase (AMPDA) inhibitory potency are described. Replacement of the 5-carboxypentyl substituent in the lead …
Number of citations: 31 pubs.acs.org
PD Greenspan, KL Clark, RA Tommasi… - Journal of medicinal …, 2001 - ACS Publications
Cathepsin B is a member of the papain superfamily of cysteine proteases and has been implicated in the pathology of numerous diseases, including arthritis and cancer. As part of an …
Number of citations: 152 pubs.acs.org

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